molecular formula C17H12O4 B8507245 2-[(Oxiran-2-yl)methoxy]anthracene-9,10-dione CAS No. 94009-81-1

2-[(Oxiran-2-yl)methoxy]anthracene-9,10-dione

Cat. No. B8507245
Key on ui cas rn: 94009-81-1
M. Wt: 280.27 g/mol
InChI Key: JCVYMUBKQVVQEU-UHFFFAOYSA-N
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Patent
US04849533

Procedure details

112.1 g (0.5 mole) of 2-hydroxyanthraquinone are dissolved in 500 ml of N-methylpyrrolidone, and 12 g (0.5 mole) of sodium hydride are added in portions. When the evolution of gas has ended, 46.37 ml (0.5 mole) of epichlorohydrin are added dropwise at 70° C. and stirring is continued at 70° C. for a further 8 hours. 1.5 liters of water are then added, the mixture is filtered and the filter cake is dried in vacuo. After drying, the product is boiled up again in 1 liter of N,N-dimethylformamide with 10 g of active charcoal and filtered hot. The crystals which precipitate on cooling to 0° C. are separated off by filtration and dried under a high vacuum. 69.45 g (50.57% of theory) of 2-anthraquinonyl glycidyl ether are obtained;
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
46.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:17])[C:4]=2[CH:3]=1.[H-].[Na+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Cl.O>CN1CCCC1=O>[CH2:20]([O:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:17])[C:4]=2[CH:3]=1)[CH:22]1[O:24][CH2:23]1 |f:1.2|

Inputs

Step One
Name
Quantity
112.1 g
Type
reactant
Smiles
OC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
46.37 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filter cake is dried in vacuo
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The crystals which precipitate
CUSTOM
Type
CUSTOM
Details
are separated off by filtration
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1CO1)OC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69.45 g
YIELD: PERCENTYIELD 50.57%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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